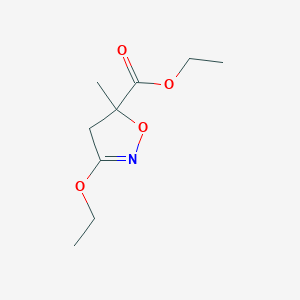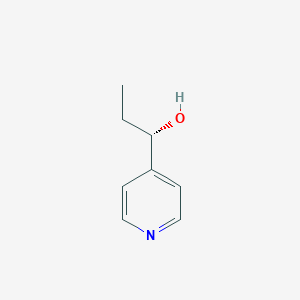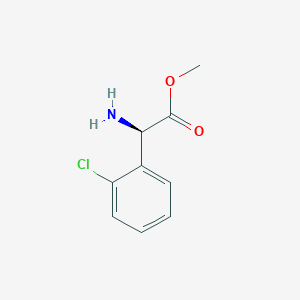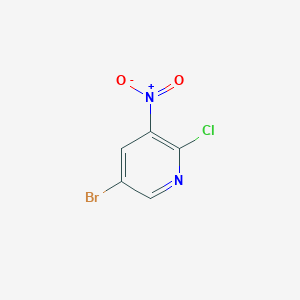
5-ブロモ-2-クロロ-3-ニトロピリジン
概要
説明
5-Bromo-2-chloro-3-nitropyridine: is an organic compound with the molecular formula C5H2BrClN2O2 and a molecular weight of 237.44 g/mol . It is a yellow crystalline powder that is primarily used as an intermediate in organic synthesis and pharmaceutical research . This compound is known for its versatility in various chemical reactions, making it a valuable building block in the synthesis of more complex molecules.
科学的研究の応用
Chemistry:
5-Bromo-2-chloro-3-nitropyridine is widely used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various heterocyclic compounds and is used in the development of new synthetic methodologies .
Biology and Medicine:
In medicinal chemistry, this compound is used as an intermediate in the synthesis of pharmaceutical agents. It is involved in the development of drugs targeting specific biological pathways and receptors .
Industry:
The compound is used in the production of agrochemicals, dyes, and other industrial chemicals. Its reactivity and versatility make it a valuable component in various industrial applications .
作用機序
Target of Action
It is known that this compound is used as a reagent in organic synthesis . It’s likely that the specific targets would depend on the context of the reaction it’s being used in.
Mode of Action
It is known that this compound can participate in various organic reactions, suggesting that it may interact with its targets through mechanisms common in organic chemistry, such as nucleophilic substitution or electrophilic addition .
Biochemical Pathways
As a reagent in organic synthesis, it’s likely involved in the formation of new chemical bonds and structures .
Pharmacokinetics
Given its use as a reagent in organic synthesis, it’s likely that these properties would be significantly influenced by the specific context of its use .
Result of Action
The molecular and cellular effects of 5-Bromo-2-chloro-3-nitropyridine’s action would depend on the specific context of its use. As a reagent in organic synthesis, its primary effect would be the formation of new chemical bonds and structures .
Action Environment
The action, efficacy, and stability of 5-Bromo-2-chloro-3-nitropyridine can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry, at room temperature to maintain its stability . The presence of other reactants, the pH, temperature, and solvent used can all impact the compound’s reactivity and the outcome of the reaction .
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Bromo-2-chloro-3-nitropyridine typically involves a multi-step process :
-
Step A: Synthesis of 5-Bromo-3-nitropyridin-2(1H)-one
-
Step B: Synthesis of 5-Bromo-2-chloro-3-nitropyridine
Industrial Production Methods:
Industrial production methods for 5-Bromo-2-chloro-3-nitropyridine are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions:
5-Bromo-2-chloro-3-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Major Products Formed:
Nucleophilic Substitution: Products depend on the nucleophile used.
Reduction: The major product is 5-Bromo-2-chloro-3-aminopyridine.
類似化合物との比較
Comparison:
- 2-Bromo-5-chloro-3-nitropyridine: Similar in structure but with different positional isomerism. It may exhibit different reactivity and applications due to the position of the substituents .
- 5-Bromo-2-chloropyridine: Lacks the nitro group, which significantly alters its chemical properties and reactivity. It is used in different synthetic applications compared to 5-Bromo-2-chloro-3-nitropyridine .
Uniqueness:
5-Bromo-2-chloro-3-nitropyridine is unique due to the presence of both halogen atoms and a nitro group on the pyridine ring. This combination of functional groups provides a distinct reactivity profile, making it a versatile intermediate in various chemical syntheses .
特性
IUPAC Name |
5-bromo-2-chloro-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN2O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQQPSDIIVXFOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427113 | |
| Record name | 5-Bromo-2-chloro-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67443-38-3 | |
| Record name | 5-Bromo-2-chloro-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-BROMO-2-CHLORO-3-NITROPYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

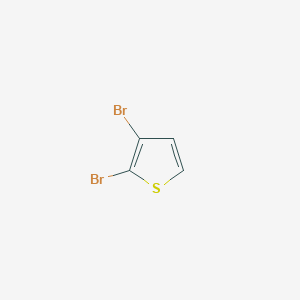
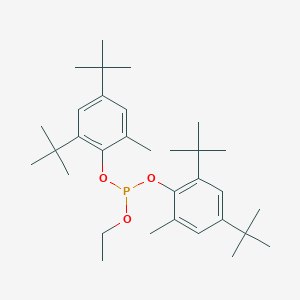
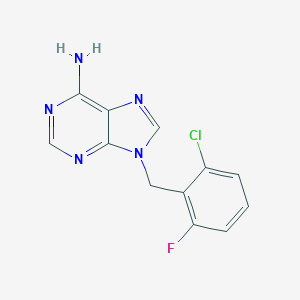
![(5S)-2-oxa-4-azatetracyclo[7.3.1.17,11.01,5]tetradecan-3-one](/img/structure/B118498.png)




